molecular formula C11H20N4O3S B7513553 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol

1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol

Cat. No. B7513553
M. Wt: 288.37 g/mol
InChI Key: YHRMKVOKZOVRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol, also known as MPPL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPL is a piperazine derivative that has been synthesized through various methods and has been found to exhibit promising biological activities. In

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol is not fully understood, but it has been suggested that it may act by modulating the activity of various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the development of neurodegenerative diseases and cancer.
Biochemical and Physiological Effects:
1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, the modulation of neurotransmitter levels, and the inhibition of cancer cell growth. 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has several advantages for lab experiments, including its high purity and stability, as well as its low toxicity. However, its limited solubility in aqueous solutions may pose a challenge for certain experiments.

Future Directions

There are several future directions for the research on 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol. One direction is the investigation of its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another direction is the development of novel derivatives of 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol with improved biological activities and pharmacokinetic properties. Additionally, the development of new methods for the synthesis of 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been found to exhibit promising biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has several advantages for lab experiments, including its high purity and stability, and its potential use in the treatment of neurodegenerative diseases and cancer makes it an exciting area of research.

Synthesis Methods

The synthesis of 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has been reported through various methods, including the reaction of 1-(4-methylsulfonylphenyl)piperazine with 3-pyrazol-1-ylpropan-2-ol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 1-(4-methylsulfonylphenyl)piperazine with 3-chloropropan-1-ol in the presence of a base, followed by the reaction with sodium azide and copper (I) iodide to yield 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol. These methods have been optimized to obtain high yields of 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol with high purity.

Scientific Research Applications

1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been studied extensively for its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-19(17,18)15-7-5-13(6-8-15)9-11(16)10-14-4-2-3-12-14/h2-4,11,16H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRMKVOKZOVRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(CN2C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol

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